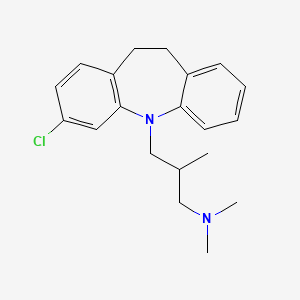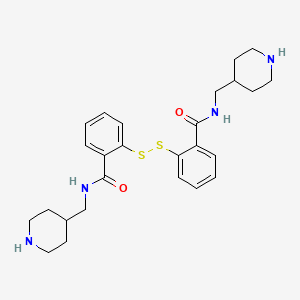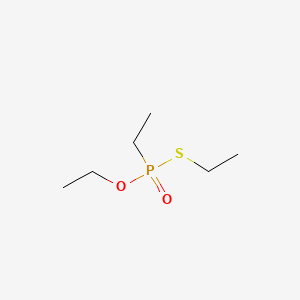
O,S-Diethyl ethylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,S-Diethyl ethylphosphonothioate is an organophosphorus compound with the molecular formula C6H15O2PS It is a phosphonothioate ester, characterized by the presence of both ethyl and diethyl groups attached to the phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O,S-Diethyl ethylphosphonothioate typically involves the reaction of diethyl phosphite with an appropriate alkyl halide in the presence of a base. One common method is the one-pot reaction of diethyl phosphite with ethyl iodide in the presence of triethylamine and sulfur, under solvent-free conditions using microwave irradiation . This method is efficient and provides high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent product quality and higher efficiency. The reaction conditions are carefully controlled to avoid side reactions and ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
O,S-Diethyl ethylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioate oxides.
Reduction: Reduction reactions can convert it to phosphonothioate hydrides.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or diethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonothioate oxides, while substitution reactions can produce a variety of substituted phosphonothioates.
Wissenschaftliche Forschungsanwendungen
O,S-Diethyl ethylphosphonothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonothioate esters.
Medicine: Research is ongoing into its potential use as a chemotherapeutic agent due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism of action of O,S-Diethyl ethylphosphonothioate involves its interaction with specific molecular targets. As a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses and potential neurotoxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate: Similar in structure but with an additional diethylaminoethyl group.
O,S-Diethyl methylphosphonothioate: Similar but with a methyl group instead of an ethyl group.
Uniqueness
O,S-Diethyl ethylphosphonothioate is unique due to its specific combination of ethyl and diethyl groups, which confer distinct chemical properties and reactivity. Its ability to inhibit cholinesterase also sets it apart from other similar compounds, making it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
2511-11-7 |
|---|---|
Molekularformel |
C6H15O2PS |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1-[ethyl(ethylsulfanyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C6H15O2PS/c1-4-8-9(7,5-2)10-6-3/h4-6H2,1-3H3 |
InChI-Schlüssel |
ROHZJRLOFLALPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


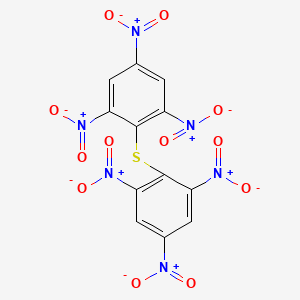
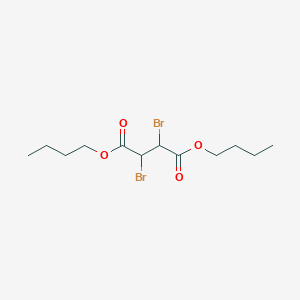
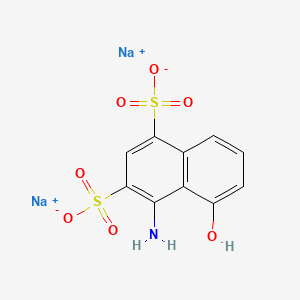
![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)

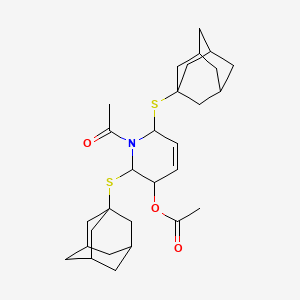
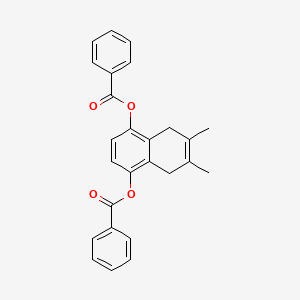
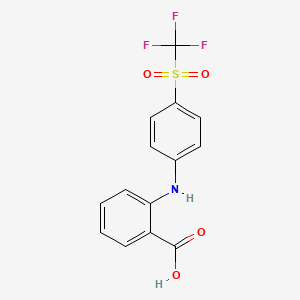
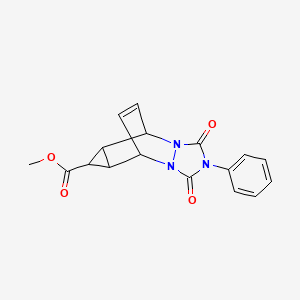
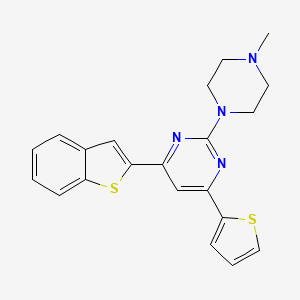
![Spiro[2.5]octane-1,1,2,2-tetracarbonitrile](/img/structure/B12800462.png)
